molecular formula C17H21BrN2O2 B010690 Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- CAS No. 102434-27-5

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-

Cat. No. B010690
M. Wt: 365.3 g/mol
InChI Key: MKJFQRQGXIZLIA-UHFFFAOYSA-N
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Description

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is a chemical compound used in scientific research for its various applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, fungi, and bacteria, making it useful for studying these organisms. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, it may have off-target effects on other cell types, which can complicate experiments.

Future Directions

For its study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and synthesis of other chemical compounds based on its structure.

Synthesis Methods

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is synthesized through a specific method. The method involves the reaction of 1-(4-isopropoxy-1-naphthylmethyl)-3-aminopropyl bromide with urea in the presence of sodium ethoxide. The reaction produces Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- as the final product.

Scientific Research Applications

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various scientific research applications. It has been studied for its anticancer properties and found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other chemical compounds for various applications.

properties

CAS RN

102434-27-5

Product Name

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

1-(2-bromoethyl)-3-[(4-propan-2-yloxynaphthalen-1-yl)methyl]urea

InChI

InChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21)

InChI Key

MKJFQRQGXIZLIA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr

Other CAS RN

102434-27-5

synonyms

1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea

Origin of Product

United States

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